N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide is a complex organic compound that features an indole moiety, a piperidine ring, and a benzenesulfonamide group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The incorporation of piperidine and benzenesulfonamide groups further enhances the compound’s potential for diverse applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate . Finally, the benzenesulfonamide group is added via a sulfonylation reaction, using reagents such as benzenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The piperidine ring and benzenesulfonamide group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Piperidine derivatives: Compounds containing the piperidine ring, used in various pharmaceuticals.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group, known for their biological activity.
Uniqueness
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzenesulfonamide is unique due to the combination of the indole, piperidine, and benzenesulfonamide moieties in a single molecule. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c24-20(19-14-15-6-4-5-9-18(15)21-19)23-12-10-16(11-13-23)22-27(25,26)17-7-2-1-3-8-17/h1-9,14,16,21-22H,10-13H2 |
InChI Key |
FEROIARGPXISRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.